3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-ethyl-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-3-18-14(20)13-11(8-10(2)23-13)16-15(18)22-9-12(19)17-4-6-21-7-5-17/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXVYJACCCYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the morpholino-2-oxoethylthio moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF).
Chemical Reactions Analysis
3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and acetonitrile, as well as catalysts such as palladium on carbon. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.
Scientific Research Applications
3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors on the cell surface, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of thieno/pyrimidinone derivatives. Key analogs and their distinguishing features are summarized below:
*Estimated based on structural similarity to analogs.
Key Observations :
- Compared to arylaminopyrimidinones (e.g., compound 3.5 in ), the target’s thieno ring and dihydro structure may enhance rigidity or reduce off-target interactions.
- The dihydrothieno ring introduces partial saturation, which could modulate binding kinetics compared to fully planar systems like thieno[3,4-d]pyrimidinones .
Physicochemical and ADMET Properties
- Solubility: The morpholino group likely increases aqueous solubility compared to non-polar substituents (e.g., aryl amines in ).
- LogP: Estimated at ~1.8, lower than arylaminopyrimidinones (LogP 2.1–3.5), suggesting improved membrane permeability .
Biological Activity
3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a fused thieno and pyrimidine ring system. The presence of a morpholino group enhances its solubility and bioavailability, which are crucial for its pharmacological effects.
Chemical Structure
- IUPAC Name : 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 319.39 g/mol
Anticancer Properties
Research indicates that compounds similar to 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer activity. For instance, studies on related thienopyrimidine derivatives have shown their ability to inhibit Polo-like kinase 1 (Plk1), a key regulator in cell division and a target for cancer therapy. Inhibitors of Plk1 have been demonstrated to induce apoptosis in cancer cells through disruption of the cell cycle .
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival. By targeting Plk1, these compounds can prevent cancer cell growth and induce cell death. The structure–activity relationship studies suggest that modifications to the thienopyrimidine scaffold can enhance potency and selectivity against cancer cells .
Efficacy Studies and Case Reports
Structure–Activity Relationship (SAR)
The efficacy of 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can be attributed to specific structural features:
- Thieno-Pyrimidine Core : Essential for biological activity.
- Morpholino Group : Improves solubility and cellular uptake.
- Ethyl and Methyl Substituents : Influence the lipophilicity and binding affinity.
Table: Key Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of morpholino group | Increased solubility |
| Ethyl substitution at position 3 | Enhanced potency |
| Methyl substitution at position 6 | Improved selectivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a thieno[3,2-d]pyrimidine core. Key steps include:
- Thioether formation : Reacting a thiol group with a morpholino-oxoethyl halide under basic conditions (e.g., K₂CO₃ in DMF or THF) at 50–80°C .
- Ring closure : Cyclization using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) under reflux .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- IR spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, S-C at ~650 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for thioether formation due to their ability to stabilize intermediates. Reactions are conducted under nitrogen at 60–100°C for 6–24 hours, with yields >70% achieved via precise temperature control .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Computational docking studies suggest interactions with kinases (e.g., PI3K, MAPK) and inflammatory pathway enzymes (COX-2). In vitro assays (e.g., enzyme inhibition, cell viability) are used to validate targets .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products are identified via LC-MS, revealing susceptibility to hydrolysis in acidic conditions .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity when scaling up production?
- Methodological Answer :
- Reagent stoichiometry : Adjust molar ratios (e.g., 1.2:1 thiol:halide) to minimize by-products .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in morpholino-oxoethyl group introduction .
- Process analytics : Use in-line FTIR to monitor reaction progress and terminate at optimal conversion .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic inhibition (IC₅₀) with cellular assays (e.g., apoptosis via flow cytometry) to differentiate direct vs. indirect effects .
- Metabolomic profiling : Identify metabolites that may interfere with activity measurements .
- Dose-response normalization : Account for batch-to-batch purity variations using LC-MS-quantified samples .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
- Methodological Answer :
- Fragment-based design : Replace morpholino with piperazine or thiomorpholine to assess impact on lipophilicity (logP) and binding .
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Crystallography : Co-crystallize with target proteins (e.g., PI3Kγ) to identify critical binding motifs .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockouts : Silence hypothesized targets (e.g., COX-2) in cell lines to observe rescue effects .
- Thermal shift assays (TSA) : Measure protein stabilization upon compound binding to confirm direct interactions .
- Transcriptomic profiling : RNA-seq to identify downstream pathway alterations (e.g., NF-κB, STAT3) .
Q. How are conflicting solubility and bioavailability data addressed during formulation?
- Methodological Answer :
- Co-solvent systems : Test PEG-400/water mixtures to enhance solubility without precipitation .
- Nanoparticle encapsulation : Use PLGA or liposomes to improve oral bioavailability, monitored via in vivo pharmacokinetics (Cₘₐₓ, AUC) .
- Salt formation : Screen counterions (e.g., HCl, mesylate) to optimize crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
